molecular formula C5H6BN3O2 B8256233 (3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid

(3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B8256233
M. Wt: 150.93 g/mol
InChI Key: RCGOPOQLDZZELV-UHFFFAOYSA-N
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Description

(3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a popular choice for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of (3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various aryl or vinyl derivatives depending on the halide used in the Suzuki–Miyaura coupling.

Scientific Research Applications

(3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The pyrazole ring can also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid is unique due to the presence of both the cyano and boronic acid groups, which provide a combination of reactivity and functionality not commonly found in other compounds. This makes it a valuable tool in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(5-cyano-2-methylpyrazol-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BN3O2/c1-9-5(6(10)11)2-4(3-7)8-9/h2,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGOPOQLDZZELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1C)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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